

5-Nitrothiophene-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrothiophene-2-carboxylic acid

Cat. No.: B180939

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **5-Nitrothiophene-2-carboxylic Acid**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount for successful research and development. This guide provides a comprehensive overview of the core physical properties of **5-Nitrothiophene-2-carboxylic acid**, a compound of interest in various chemical syntheses.

Core Physical Properties

5-Nitrothiophene-2-carboxylic acid is a solid organic compound with the chemical formula $C_5H_3NO_4S$.^{[1][2]} Its molecular structure, characterized by a thiophene ring substituted with a nitro group and a carboxylic acid group, dictates its physical and chemical behavior.

Data Presentation

A summary of the key physical properties of **5-Nitrothiophene-2-carboxylic acid** is presented in the table below for easy reference and comparison. These values have been compiled from various sources and represent a range of reported data.

Physical Property	Value	References
Molecular Weight	173.15 g/mol	[1] [2] [3]
Appearance	Yellow to light brown or pale yellow solid/powder	[3] [4] [5]
Melting Point	154-162 °C	[1] [4] [5] [6]
Boiling Point	367.2 ± 27.0 °C (Predicted)	[1] [5] [6]
Density	1.676 - 1.7 g/cm³ (Predicted)	[1] [6] [7]
Solubility in Water	Insoluble	[3]
Solubility in Organic Solvents	Soluble in DMSO and DMF	[3]
pKa	~2.4 - 2.69 (Predicted for the carboxylic acid group)	[1] [3] [5]
CAS Number	6317-37-9	[1] [2] [6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. Below are generalized protocols for the synthesis and determination of key physical properties of **5-Nitrothiophene-2-carboxylic acid**, based on common laboratory practices.

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

A common method for the synthesis of **5-Nitrothiophene-2-carboxylic acid** involves the oxidation of 5-nitrothiophene-2-carboxaldehyde.[\[1\]](#)

Materials:

- 5-nitrothiophene-2-carboxaldehyde
- Dioxane
- Sulfamic acid

- Sodium chlorite
- Ethyl acetate
- Water
- 5% Sodium bicarbonate (NaHCO_3) solution
- 2N Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 5-nitrothiophene-2-carboxaldehyde and sulfamic acid in dioxane and cool the mixture to 0 °C.
- Slowly add an aqueous solution of sodium chlorite dropwise to the mixture.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Extract the reaction mixture by partitioning with ethyl acetate and water.
- Separate the organic phase and extract it twice with a 5% NaHCO_3 solution.
- Adjust the pH of the basic aqueous phase to 2 with 2N HCl.
- Extract the acidified aqueous phase twice with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **5-nitrothiophene-2-carboxylic acid.**
[1]

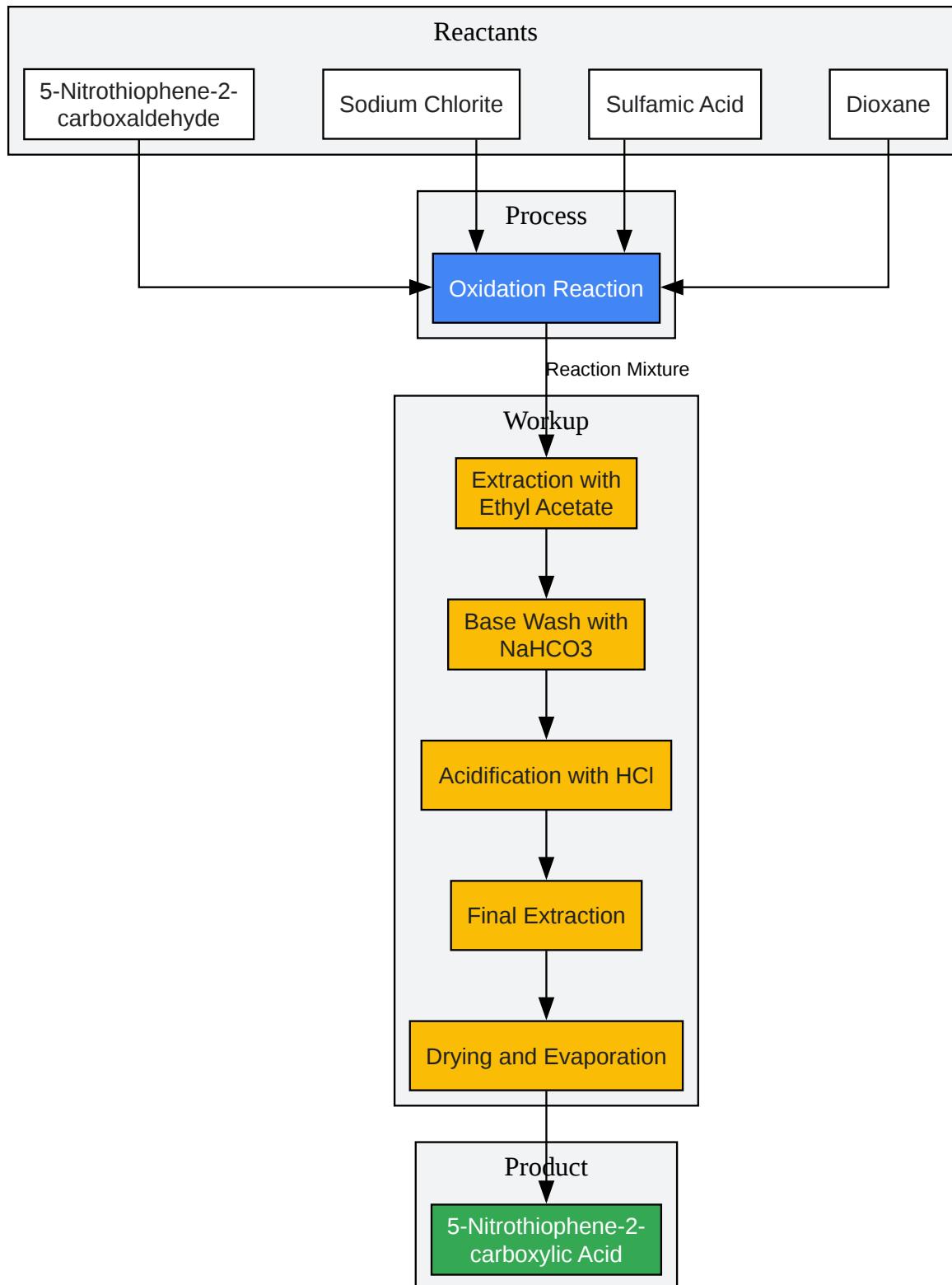
Determination of Melting Point

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Ensure the **5-Nitrothiophene-2-carboxylic acid** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.


Determination of Solubility

Procedure:

- To determine solubility in water, add a small, known amount of **5-Nitrothiophene-2-carboxylic acid** to a test tube containing a known volume of deionized water.
- Agitate the mixture at a constant temperature for a prolonged period to ensure equilibrium is reached.
- Visually inspect the mixture for any undissolved solid. If the solid dissolves completely, add more solute until saturation is reached. The compound is generally reported as insoluble in water.^[3]
- Repeat the process with organic solvents such as DMSO and DMF to determine its solubility. The compound is reported to be soluble in these solvents.^[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of **5-Nitrothiophene-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Nitrothiophene-2-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitrothiophene-2-carboxylic acid CAS#: 6317-37-9 [chemicalbook.com]
- 2. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Nitrothiophene-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & SDS | Chemical Information China [chemheterocycles.com]
- 4. 5-Nitro-2-thiophenecarboxylic Acid | 6317-37-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 5-Nitrothiophene-2-carboxylic acid Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. nbinfo.com [nbinfo.com]
- 7. 5-Nitrothiophene-2-carboxylic acid | CAS#:6317-37-9 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [5-Nitrothiophene-2-carboxylic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180939#5-nitrothiophene-2-carboxylic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com